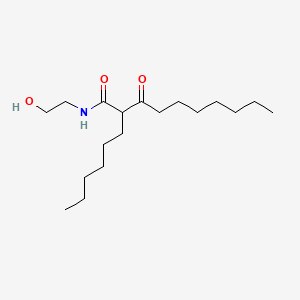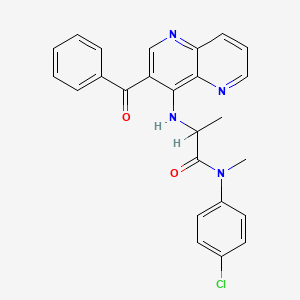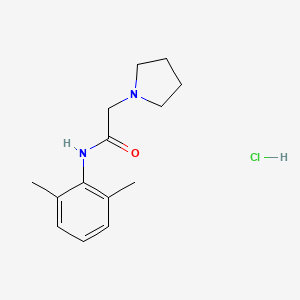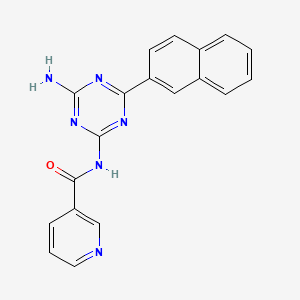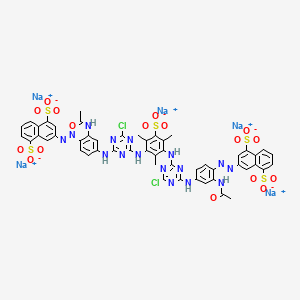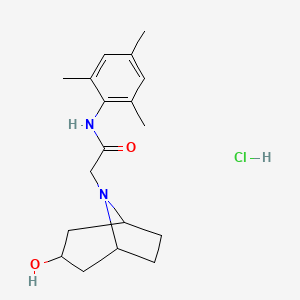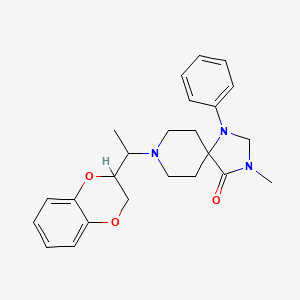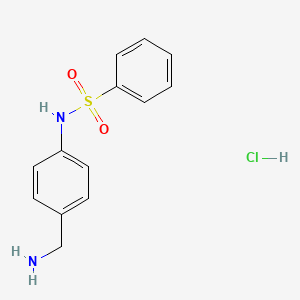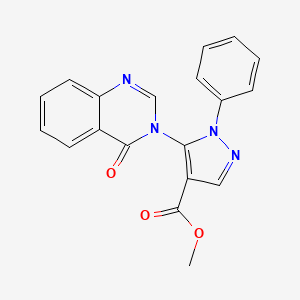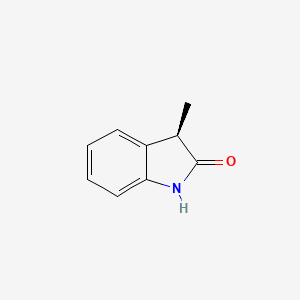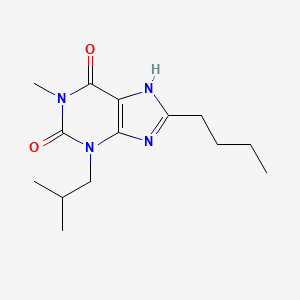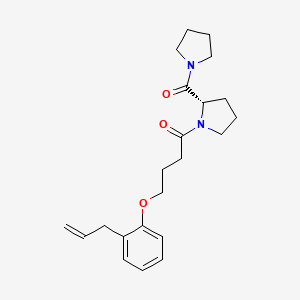
(+-)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is a chemical compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include:
Formation of the dibenzoxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethanamine side chain: This step often involves nucleophilic substitution reactions.
N,N-Dimethylation: This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethanamine side chain or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers may study the biological activities of the compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Therapeutic potential: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Chemical intermediates: The compound can serve as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzoxepin derivatives: Other compounds in this class may have similar structures but different substituents.
Tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is unique due to its specific combination of the dibenzoxepin ring and the N,N-dimethylethanamine side chain, which may confer distinct biological activities and chemical properties.
Propriétés
Numéro CAS |
86640-20-2 |
|---|---|
Formule moléculaire |
C22H25NO5 |
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-19(2)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)20-18;5-3(6)1-2-4(7)8/h3-10,18H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clé InChI |
GJOPBNTZYNJTKU-WLHGVMLRSA-N |
SMILES isomérique |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


